molecular formula C11H14ClNO2 B1661240 (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride CAS No. 888323-73-7

(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride

Cat. No. B1661240
CAS RN: 888323-73-7
M. Wt: 227.69 g/mol
InChI Key: LFTPHDSELSULAP-UXQCFNEQSA-N
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Description

(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride, commonly known as (R,R)-2-ATN, is a chiral amino acid with potential pharmaceutical applications. It is a bicyclic compound with a tetrahydronaphthalene ring system and a carboxylic acid group. (R,R)-2-ATN is a derivative of tryptophan and has been found to exhibit interesting biological properties.

Mechanism of Action

The exact mechanism of action of ((1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride)-2-ATN at mGluR8 is not fully understood. However, it has been proposed that the compound binds to a specific site on the receptor, leading to a conformational change and subsequent activation of downstream signaling pathways. The activation of mGluR8 by (this compound)-2-ATN has been linked to the modulation of synaptic transmission, neuronal excitability, and synaptic plasticity.
Biochemical and physiological effects:
Studies have shown that (this compound)-2-ATN can modulate several neurotransmitters, including glutamate, GABA, and dopamine. It has been shown to inhibit glutamate release in the hippocampus, which may contribute to its neuroprotective effects. Additionally, (this compound)-2-ATN has been shown to increase the release of GABA in the striatum, which may contribute to its anxiolytic effects. The compound has also been shown to modulate dopamine release in the nucleus accumbens, which may contribute to its potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

((1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride)-2-ATN has several advantages for use in lab experiments. It is a chiral compound, which allows for the study of enantioselective effects. Additionally, the compound has been shown to have good bioavailability and can be administered orally. However, (this compound)-2-ATN has some limitations for use in lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, the compound may have off-target effects at other receptors, which may complicate its use in certain experiments.

Future Directions

((1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride)-2-ATN has potential for use in the treatment of several neurological disorders, including anxiety, depression, and addiction. Future research may focus on further elucidating the compound's mechanism of action at mGluR8 and other receptors. Additionally, studies may investigate the potential of (this compound)-2-ATN as a therapeutic agent in animal models of neurological disorders. Finally, the development of more selective compounds that target mGluR8 may lead to the development of more effective treatments for neurological disorders.

Scientific Research Applications

((1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride)-2-ATN has been found to exhibit interesting biological properties, particularly in the area of neuroscience. It has been shown to act as an agonist at the metabotropic glutamate receptor 8 (mGluR8), a member of the G protein-coupled receptor family. Activation of mGluR8 has been linked to the modulation of several neurotransmitters, including glutamate, GABA, and dopamine.

properties

IUPAC Name

(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14;/h1-4,9-10H,5-6,12H2,(H,13,14);1H/t9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTPHDSELSULAP-UXQCFNEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]([C@@H]1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588773
Record name (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

888323-73-7
Record name (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride
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(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride
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(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Reactant of Route 4
(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Reactant of Route 5
(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Reactant of Route 6
(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride

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